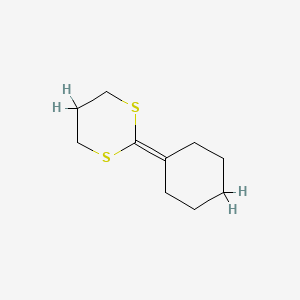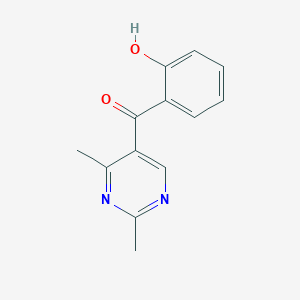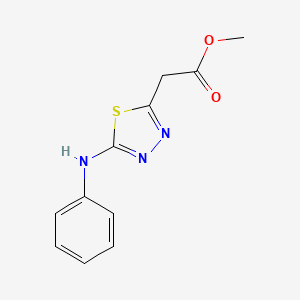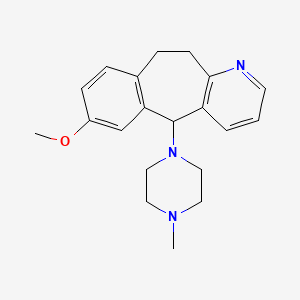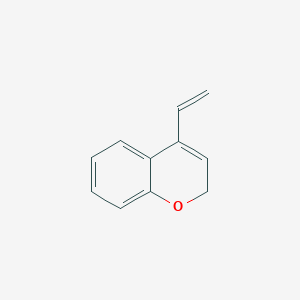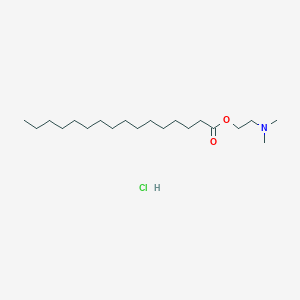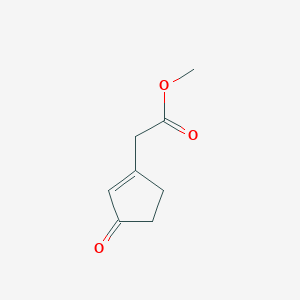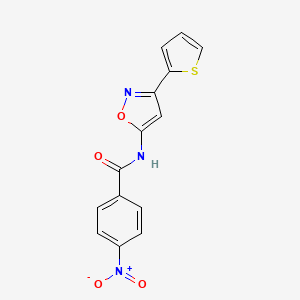
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is a complex organic compound characterized by the presence of a nitro group, a thienyl group, and an isoxazolyl group attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide typically involves multi-step organic reactions. One common approach is the reaction of 4-nitrobenzoyl chloride with 3-(2-thienyl)-5-isoxazoleamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The thienyl and isoxazolyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-amino-N-(3-(2-thienyl)-5-isoxazolyl)benzamide.
Wissenschaftliche Forschungsanwendungen
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the thienyl and isoxazolyl groups can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitro-N-(4-(2-thienyl)-1,3-thiazol-2-yl)benzamide
- 4-Nitro-N-(2-(2-thienyl)-1,3-thiazol-4-yl)benzamide
Uniqueness
4-Nitro-N-(3-(2-thienyl)-5-isoxazolyl)benzamide is unique due to the presence of the isoxazolyl group, which imparts distinct chemical and biological properties compared to its thiazole analogs. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
37852-57-6 |
|---|---|
Molekularformel |
C14H9N3O4S |
Molekulargewicht |
315.31 g/mol |
IUPAC-Name |
4-nitro-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C14H9N3O4S/c18-14(9-3-5-10(6-4-9)17(19)20)15-13-8-11(16-21-13)12-2-1-7-22-12/h1-8H,(H,15,18) |
InChI-Schlüssel |
KAQNTNAYHXCMIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NOC(=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![S-[(Pyridin-3-yl)methyl] dibutylcarbamothioate](/img/structure/B14678106.png)

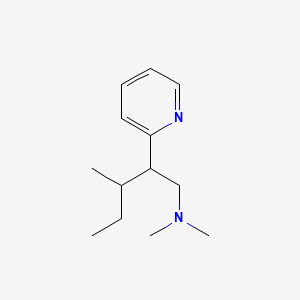
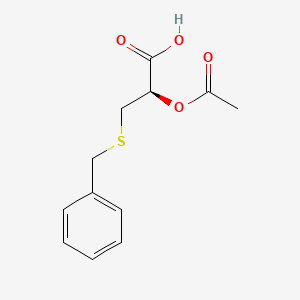

![4-chloro-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678133.png)
